Hydroxythiamine
Description
Contextualization as a Thiamine (B1217682) (Vitamin B1) Analog and Antimetabolite
Hydroxythiamine, also known as oxythiamine (B85929), is a structural analog of thiamine, differing by the substitution of an amino group with a hydroxyl group on the pyrimidine (B1678525) ring. wikipedia.org This seemingly minor alteration has profound biochemical consequences, rendering this compound an effective antimetabolite. An antimetabolite is a substance that interferes with the normal metabolic processes within a cell, typically by inhibiting enzymes. news-medical.net
In biological systems, this compound is phosphorylated to this compound pyrophosphate (HTPP), also referred to as oxythiamine pyrophosphate (OTPP). wikipedia.org This phosphorylated form mimics the active coenzyme form of thiamine, thiamine pyrophosphate (TPP). acs.org HTPP then competitively inhibits TPP-dependent enzymes, effectively blocking the metabolic pathways in which they operate. wikipedia.org By binding to the enzyme's active site without facilitating the catalytic reaction, HTPP acts as a metabolic decoy. wikipedia.org
Historical Perspectives in Thiamine Metabolism Research
The development of thiamine analogs like this compound was a direct consequence of the burgeoning understanding of vitamin function in the early 20th century. Following the isolation and synthesis of thiamine in the 1930s, researchers sought to create related compounds to better understand its physiological roles. nih.gov
The first synthetic preparation of oxythiamine was carried out by Bergel and Todd. nih.gov Subsequently, more efficient synthesis methods were developed. Soodak and Cerecedo accomplished its synthesis from thiamine via deamination with nitrous acid, while Rydon developed a large-scale preparation by refluxing thiamine with hydrochloric acid. nih.gov Early investigations in the 1940s and 1950s by researchers such as Cerecedo, Soodak, and Woolley were pivotal in establishing this compound's character as a thiamine antagonist. doi.orgcapes.gov.br Their work demonstrated its ability to induce symptoms of thiamine deficiency in animal models and to inhibit thiamine-dependent enzyme systems, laying the groundwork for its use as a research tool. doi.orgcapes.gov.br
Role as a Tool in Elucidating Thiamine-Dependent Pathways
The primary utility of this compound in biochemical research lies in its ability to selectively inhibit thiamine-dependent enzymes. This allows for the controlled study of the consequences of their dysfunction, thereby elucidating their roles in cellular metabolism. Thiamine pyrophosphate is an essential cofactor for several key enzymes involved in carbohydrate and amino acid metabolism. nih.govresearchgate.net
By administering this compound, researchers can effectively create a state of functional thiamine deficiency, allowing for the detailed examination of the downstream effects on various metabolic pathways. This has been instrumental in understanding the critical functions of enzymes such as:
Transketolase (TKT): A key enzyme in the non-oxidative branch of the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the synthesis of nucleotide precursors and NADPH. wikipedia.orgnih.gov Inhibition of TKT by HTPP disrupts this pathway, a phenomenon extensively studied in the context of cancer cell metabolism. nih.govnih.gov
Pyruvate (B1213749) Dehydrogenase Complex (PDHC): This complex links glycolysis to the Krebs cycle by converting pyruvate to acetyl-CoA. doi.org HTPP competitively inhibits the E1 subunit of PDHC, leading to an accumulation of pyruvate. wikipedia.org
α-Ketoglutarate Dehydrogenase Complex (KGDHC): A critical enzyme in the Krebs cycle that catalyzes the conversion of α-ketoglutarate to succinyl-CoA. Its inhibition by HTPP disrupts the Krebs cycle and cellular energy production.
The table below summarizes the key thiamine-dependent enzymes targeted by this compound and the metabolic pathways they are involved in.
| Enzyme | Metabolic Pathway | Function |
| Transketolase (TKT) | Pentose Phosphate Pathway | Interconversion of sugars, production of precursors for nucleotide synthesis |
| Pyruvate Dehydrogenase Complex (PDHC) | Link between Glycolysis and Krebs Cycle | Conversion of pyruvate to acetyl-CoA |
| α-Ketoglutarate Dehydrogenase Complex (KGDHC) | Krebs Cycle | Conversion of α-ketoglutarate to succinyl-CoA |
| Branched-chain α-keto acid dehydrogenase complex (BCKDC) | Amino Acid Metabolism | Catabolism of branched-chain amino acids (leucine, isoleucine, valine) |
Overview of Research Paradigms Utilizing this compound
The unique properties of this compound have led to its application in a variety of research paradigms, providing valuable insights into normal and pathological cellular processes.
One major area of research is the induction of a controlled thiamine deficiency-like state in cell cultures and animal models. This allows for the precise study of the biochemical and physiological consequences of impaired thiamine metabolism, without the confounding variables of dietary restriction. wikipedia.org For instance, studies have used this compound to investigate the neurological and cardiovascular effects of thiamine deficiency.
In the field of oncology , this compound has been employed to probe the metabolic vulnerabilities of cancer cells. Many cancer cells exhibit a high rate of glucose metabolism and are heavily reliant on the pentose phosphate pathway for the synthesis of nucleotides needed for rapid proliferation. By inhibiting transketolase, this compound can disrupt this pathway and has been shown to have cytostatic effects on various cancer cell lines in vitro. nih.govnih.gov
Microbiology and parasitology have also utilized this compound to study thiamine metabolism in pathogenic organisms. As some microbes and parasites rely on de novo thiamine synthesis or salvage pathways that can be targeted, this compound serves as a tool to investigate these pathways as potential drug targets. wikipedia.org
The table below provides a summary of key research findings from studies utilizing this compound.
| Research Area | Key Findings |
| Metabolic Studies | Administration of this compound leads to increased levels of pyruvate and α-ketoglutarate, and decreased activity of transketolase in various tissues. wikipedia.orgdoi.org |
| Cancer Research | This compound inhibits the proliferation of various cancer cell lines in vitro by disrupting the pentose phosphate pathway and inducing cell cycle arrest. nih.govnih.gov |
| Neurobiology | In animal models, this compound-induced thiamine deficiency leads to neurological symptoms, providing a model to study the pathogenesis of conditions like Wernicke-Korsakoff syndrome. |
| Parasitology | This compound has been shown to inhibit the growth of certain parasites by targeting their thiamine-dependent enzymes. wikipedia.org |
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-[[5-(2-hydroxyethyl)-4-methyl-1,3-thiazol-3-ium-3-yl]methyl]-2-methyl-1H-pyrimidin-6-one;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S.ClH/c1-8-11(3-4-16)18-7-15(8)6-10-5-13-9(2)14-12(10)17;/h5,7,16H,3-4,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNUAEUWXRHCGKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCO.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
582-36-5 | |
| Record name | Thiazolium, 3-[(1,6-dihydro-2-methyl-6-oxo-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=582-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Oxythiamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000582365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydroxythiamine | |
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| Record name | 5-(2-hydroxyethyl)-3-(4-hydroxy-2-methylpyrimidin-5-ylmethyl)-4-methylthiazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | OXYTHIAMINE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZJ9E9JTCY | |
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Molecular and Biochemical Mechanisms of Action
Phosphorylation and Activation to Hydroxythiamine Pyrophosphate (OxThDP/OTP)
Within the cell, thiamine (B1217682) is converted to its active coenzyme form, thiamine diphosphate (B83284) (ThDP), through a two-step phosphorylation process. The first and rate-limiting step is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which adds a pyrophosphate group to thiamine using ATP as a phosphate (B84403) donor and requiring magnesium ions. This compound, due to its structural similarity to thiamine, is recognized and utilized as a substrate by TPK, leading to the formation of oxythiamine (B85929) diphosphate (OxThDP), also referred to as this compound pyrophosphate (OTP) raggeduniversity.co.uknih.govresearchgate.netfrontiersin.orgmdpi.comuliege.benih.govresearchgate.netuliege.be.
Interaction with Thiamine Pyrophosphokinase (TPK)
Thiamine pyrophosphokinase (TPK) is the key enzyme responsible for the initial phosphorylation of thiamine to thiamine monophosphate, and subsequently to thiamine diphosphate (ThDP) frontiersin.orgmdpi.comuliege.benih.govresearchgate.netuliege.be. TPK is an ATP and magnesium-dependent enzyme mdpi.comuliege.be. Research has established that this compound (oxythiamine) serves as a substrate for TPK, undergoing phosphorylation to form oxythiamine diphosphate (OxThDP) raggeduniversity.co.uknih.govresearchgate.netportlandpress.comresearchgate.netresearchgate.net. While both this compound and pyrithiamine (B133093) can be phosphorylated by TPK, pyrithiamine exhibits a higher inhibitory potency against TPK compared to this compound nih.govportlandpress.com. Studies indicate that this compound acts as a mixed-type inhibitor of TPK with a Ki of approximately 1 x 10-2 M, whereas pyrithiamine is a competitive inhibitor with a significantly lower Ki of 3 x 10-6 M nih.gov.
Mechanistic Elucidation of Thiamine Antagonism
The formation of OxThDP from this compound is central to its antagonistic activity. OxThDP, once formed, competes with the natural coenzyme ThDP for binding to ThDP-dependent enzymes, thereby inhibiting their catalytic functions researchgate.netchemrxiv.orgchemrxiv.org. This competitive inhibition disrupts essential metabolic pathways.
Structural Basis for Competitive Binding with Thiamine Diphosphate (ThDP)
Thiamine diphosphate (ThDP) is the biologically active form of thiamine and serves as a crucial coenzyme for a variety of enzymes involved in key metabolic processes, including the pentose (B10789219) phosphate pathway and the citric acid cycle frontiersin.orgmdpi.comuliege.benih.govresearchgate.netuliege.beresearchgate.net. ThDP-dependent enzymes catalyze reactions such as the decarboxylation of α-ketoacids and the transfer of two-carbon units cuvillier.decore.ac.uk. The binding of ThDP to these enzymes is highly specific, involving interactions primarily through its diphosphate moiety, which often chelates a divalent metal ion like magnesium (Mg2+) within a conserved binding pocket chemrxiv.orgnih.govchemisgroup.usnih.govebi.ac.uk. Structural comparisons of various ThDP-dependent enzymes reveal a conserved ThDP-binding fold, indicating a similar mode of cofactor interaction across different enzymes nih.gov.
Oxythiamine diphosphate (OxThDP), the phosphorylated form of this compound, structurally mimics ThDP sufficiently to bind to the active sites of ThDP-dependent enzymes researchgate.netresearchgate.netresearchgate.netchemrxiv.org. This binding is competitive with ThDP, meaning that OxThDP occupies the ThDP binding site, preventing the natural coenzyme from binding and thus inhibiting enzyme activity. Kinetic studies have quantified this competitive interaction, showing that OxThDP can bind with high affinity to these enzymes. For instance, OxThDP has demonstrated potent competitive inhibition of the pyruvate (B1213749) dehydrogenase complex (PDHC), with Ki values significantly lower than the Km for ThDP in some instances. Examples include a Ki of 0.23 μM for OxThDP compared to a Km of 0.6 μM for ThDP with PDHC from European bison heart nih.gov. Similarly, OxThDP has shown high affinity for apotransketolase, with Ki values in the nanomolar range researchgate.net.
Table 1: Kinetic Parameters of ThDP Analogues with ThDP-Dependent Enzymes
| Enzyme/Enzyme Complex | Cofactor/Analogue | Parameter | Value (Units) | Reference |
| TPK (Rat Liver) | Thiamine | Km | 6 x 10-6 M | nih.gov |
| TPK (Rat Liver) | Pyrithiamine | Ki | 3 x 10-6 M | nih.gov |
| TPK (Rat Liver) | This compound | Ki | 1 x 10-2 M | nih.gov |
| TPK | Pyrithiamine | Ki | 2–3 μM | nih.gov |
| TPK | Oxythiamine | Ki | 4.2 mM | nih.gov |
| PDHC (Bovine Heart) | ThDP | Km | 0.07 μM | nih.gov |
| PDHC (Bovine Heart) | OxThDP | Ki | 0.04 μM | nih.gov |
| PDHC (Bovine Adrenals) | ThDP | Km | 0.11 μM | nih.gov |
| PDHC (Bovine Adrenals) | OxThDP | Ki | 0.07 μM | nih.gov |
| PDHC (European Bison Heart) | ThDP | Km | 0.6 μM | nih.gov |
| PDHC (European Bison Heart) | OxThDP | Ki | 0.23 μM | nih.gov |
| PDHC (Mammalian) | ThDP | Km | 0.06 μM | nih.gov |
| PDHC (Mammalian) | OTPP | Ki | 0.025 μM | nih.gov |
| Apotransketolase | OxThDP | Ki | (7–22) x 10-9 M | researchgate.net |
| Apotransketolase | OxThDP | Ki | (13.0–19.7) x 10-8 M | researchgate.net |
Impairment of ThDP-Dependent Enzyme Catalysis via Thiazolium Ring Keto Group
The catalytic activity of ThDP-dependent enzymes relies critically on the thiazolium ring of the ThDP cofactor. Specifically, the proton at the C2 position of the thiazolium ring is acidic and can be abstracted to form a nucleophilic carbanion, often referred to as an ylide cuvillier.decore.ac.uknih.govresearchgate.netcore.ac.ukd-nb.info. This activated ylide intermediate is the reactive species that initiates catalysis by attacking carbonyl carbons of substrates. The structure of this compound, and consequently OxThDP, contains modifications that prevent the proper formation or stabilization of this catalytically essential ylide intermediate researchgate.netresearchgate.netchemrxiv.orgchemrxiv.orgnih.gov. While the precise chemical group responsible for this disruption is not always explicitly detailed as a "keto group" in all literature, the mechanism points to alterations in the thiazolium ring's electronic properties that impede the necessary deprotonation and ylide formation researchgate.netresearchgate.netnih.govchemrxiv.orgchemrxiv.orgnih.gov. This disruption of the thiazolium ring's function effectively renders the enzyme inactive, thereby impairing the metabolic pathways reliant on ThDP-dependent catalysis.
Enzymatic Interactions and Kinetic Analysis
Inhibition of Transketolase (TK) Activity
Transketolase is a key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), catalyzing the interconversion of pentose phosphates and glycolaldehyde. Hydroxythiamine, in its diphosphorylated form, acts as an inhibitor of TK, thereby disrupting the non-oxidative branch of the PPP, which is essential for ribose-5-phosphate (B1218738) synthesis (required for nucleotide and nucleic acid synthesis) and NADPH production.
Studies have characterized the interaction of this compound diphosphate (B83284) with transketolase, revealing competitive inhibition. Kinetic analyses have determined inhibitory constants (Ki) and half-maximal inhibitory concentrations (I₅₀) for this compound diphosphate across different sources of transketolase. For instance, this compound diphosphate binding to apotransketolase has been shown to occur at two distinct sites with significantly different affinities, exhibiting Ki values in the nanomolar range. Specifically, Ki values of (7-22) x 10⁻⁹ M and (13.0-19.7) x 10⁻⁸ M have been reported for these binding sites researchgate.net. In yeast transketolase, this compound diphosphate acts as a potent inhibitor with an I₅₀ value of approximately 0.03 μM nih.govportlandpress.com.
Table 1: this compound Diphosphate Inhibition of Transketolase (TK)
| Enzyme/Source | Inhibitor Form | Kinetic Parameter | Value (Units) | Reference(s) |
| Rat Liver Transketolase | Oxythiamine (B85929) diphosphate | I₅₀ | 0.02–0.2 | nih.gov |
| Yeast Transketolase | Oxythiamine diphosphate | I₅₀ | ~0.03 | nih.gov |
| Yeast Transketolase apoform | Oxythiamine diphosphate | Ki | 0.03 | portlandpress.com |
| Apoprotein Transketolase (Site 1) | This compound diphosphate | Ki | (7-22) x 10⁻⁹ | researchgate.net |
| Apoprotein Transketolase (Site 2) | This compound diphosphate | Ki | (13.0-19.7) x 10⁻⁸ | researchgate.net |
| Human Transketolase | Oxythiamine | IC₅₀ | 8 mM | plos.org |
Note: Values for oxythiamine diphosphate (OxDP) are generally considered the active inhibitory form. Source plos.org reports an IC₅₀ for oxythiamine itself, which differs significantly in magnitude.
While specific studies detailing this compound's differential affinity to various isoforms of transketolase are limited, research has indicated the existence of different binding states or forms of the enzyme. For instance, studies on apotransketolase have identified two distinct binding sites for this compound diphosphate with differing affinities researchgate.net. The transketolase-like 1 (TKTL1) isoform, often overexpressed in tumors, has been noted, but some research suggests it may be catalytically incompetent, potentially influencing how inhibitors interact with it compared to the active enzyme researchgate.net.
Inhibition of Pyruvate (B1213749) Dehydrogenase Complex (PDHC)
The pyruvate dehydrogenase complex (PDHC) is a crucial mitochondrial enzyme complex that links glycolysis to the Krebs cycle by catalyzing the oxidative decarboxylation of pyruvate to acetyl-CoA. This compound diphosphate is a known inhibitor of PDHC, affecting cellular energy production.
This compound diphosphate is characterized as a competitive inhibitor of the pyruvate dehydrogenase complex. This means that OxDP competes directly with the natural coenzyme, thiamine (B1217682) diphosphate (ThDP), for binding to the active site of the PDHC E1 subunit. Kinetic studies confirm this competitive mechanism, with Ki values for OxDP being significantly lower than the Km values for ThDP, indicating a higher affinity of OxDP for the enzyme under certain conditions portlandpress.comnih.gov.
The inhibitory potency of this compound diphosphate against PDHC can be compared with other thiamine antagonists. For example, 3-deazathiamine pyrophosphate (DATPP) has been found to be a more potent competitive inhibitor of PDHC than oxythiamine pyrophosphate (OTPP), with DATPP exhibiting a Ki of 0.0026 μM compared to OTPP's Ki of 0.025 μM nih.gov. Studies on different sources of PDHC have also yielded varying Ki values for oxythiamine diphosphate, suggesting potential tissue or species-specific differences in enzyme susceptibility portlandpress.com.
Table 2: this compound Diphosphate Inhibition of Pyruvate Dehydrogenase Complex (PDHC)
| Enzyme/Source | Inhibitor Form | Kinetic Parameter | Value (Units) | Reference(s) |
| PDHC (general) | OTPP (Oxythiamine pyrophosphate) | Competitive inhibitor | Yes | portlandpress.comnih.gov |
| PDHC (general) | OTPP | Ki | 0.025 | nih.gov |
| PDHC (general) | DATPP (3-deazathiamine pyrophosphate) | Ki | 0.0026 | nih.gov |
| PDHC (European bison heart apoform) | Oxythiamine diphosphate | Ki | 0.23 | portlandpress.com |
| PDHC (Bovine adrenals apoform) | Oxythiamine diphosphate | Ki | 0.07 | portlandpress.com |
| PDHC (Bovine heart) | Oxythiamine diphosphate | Ki | 0.04 | portlandpress.com |
| PDHC (general) | OTPP | Km for ThDP | 0.06 | nih.gov |
| PDHC (European bison heart apoform) | Thiamine diphosphate | Km | 0.6 | portlandpress.com |
| PDHC (Bovine adrenals apoform) | Thiamine diphosphate | Km | 0.11 | portlandpress.com |
| PDHC (Bovine heart) | Thiamine diphosphate | Km | 0.07 | portlandpress.com |
Note: OTPP refers to oxythiamine pyrophosphate. DATPP is 3-deazathiamine pyrophosphate. Values are in μM unless otherwise specified.
Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
The 2-oxoglutarate dehydrogenase complex (OGDHC) is another vital enzyme in the Krebs cycle, catalyzing the conversion of 2-oxoglutarate to succinyl-CoA. This compound has been shown to affect OGDHC activity, though its inhibitory effects can be variable depending on the dose and the specific enzyme source.
Studies indicate that OGDHC can be resistant to low doses of oxythiamine in vivo nih.gov. However, higher doses of this compound have been reported to cause a significant decrease in OGDHC activity in adrenal mitochondria researchgate.net. Kinetic data for oxythiamine diphosphate inhibition of OGDHC holoform from European bison heart suggests an I₅₀ of 24 μM portlandpress.com. For bovine adrenal OGDHC, competitive inhibition by oxythiamine diphosphate has been observed with a Ki value of approximately 30 μM, while the Km for thiamine diphosphate was around 6.7 μM (with Mg²⁺) or 33 μM (with Mn²⁺) portlandpress.com.
Table 3: this compound Inhibition of 2-Oxoglutarate Dehydrogenase Complex (OGDHC)
| Enzyme/Source | Inhibitor Form | Kinetic Parameter | Value (Units) | Reference(s) |
| OGDHC (general) | Oxythiamine (low dose) | Inhibition | Resistant | nih.gov |
| OGDHC (general) | Oxythiamine (high dose) | Activity decrease | >4-fold | researchgate.net |
| OGDHC (European bison heart holoform) | Oxythiamine diphosphate | I₅₀ | 24 | portlandpress.com |
| Bovine Adrenals OGDHC | Oxythiamine diphosphate | Ki | ~30 | portlandpress.com |
| Bovine Adrenals OGDHC | Thiamine diphosphate | Km (Mg²⁺) | 6.7 | portlandpress.com |
| Bovine Adrenals OGDHC | Thiamine diphosphate | Km (Mn²⁺) | 33 | portlandpress.com |
Note: Values for oxythiamine diphosphate are in μM.
Compound Names
this compound
Oxythiamine
Thiamine
this compound diphosphate
Oxythiamine diphosphate
Thiamine diphosphate (ThDP)
3-deazathiamine pyrophosphate (DATPP)
Oxythiamine pyrophosphate (OTPP)
Inhibitory Mechanisms and Binding Characteristics
This compound, and more specifically its phosphorylated form, OxThDP, acts as a competitive inhibitor for ThDP-dependent enzymes. Studies suggest that OxThDP exhibits a high affinity for these enzymes, often exceeding that of the natural coenzyme, ThDP nih.govchemrxiv.org. This enhanced affinity is thought to be a key factor in its inhibitory potency. The binding of OxThDP to the active site prevents ThDP from binding and participating in catalysis.
Kinetic analysis of this compound's inhibitory action reveals that it typically alters the enzyme's kinetic parameters. In competitive inhibition, the inhibitor competes with the substrate for the enzyme's active site. This competition leads to an increase in the apparent Michaelis constant (Km) while the maximum velocity (Vmax) remains unchanged libretexts.orgwikipedia.orgsci-hub.sepatsnap.com. The increase in Km signifies that a higher substrate concentration is required to reach half of the maximum reaction rate in the presence of the inhibitor. The dissociation constant for the inhibitor (Ki) is a measure of its binding affinity, with lower Ki values indicating stronger binding. While direct Ki values for this compound are not universally reported across all enzymes, its analogs like oxythiamine have shown significant inhibitory constants, suggesting a potent interaction nih.gov.
Other Putative Thiamine-Dependent Enzyme Interactions
This compound's inhibitory effects extend to various ThDP-dependent enzymes critical for cellular metabolism. These enzymes include thiamine pyrophosphokinase, pyruvate dehydrogenase (PDHC), and transketolase (TK) nih.gov.
Pyruvate Decarboxylase (PDC) Interactions
Pyruvate decarboxylase (PDC) is a key enzyme in alcoholic fermentation, responsible for the decarboxylation of pyruvate to acetaldehyde (B116499) nih.govproteopedia.org. Research has investigated the interaction of thiamine antagonists, including this compound and its analogs, with PDC. Studies on related compounds like oxythiamine indicate that these analogs can inhibit PDC activity nih.gov. For instance, oxythiamine diphosphate has been shown to have a Ki value of 20 μM for yeast PDC, while pyrithiamine (B133093) had a higher Ki value of 78 μM nih.gov. This suggests that this compound, as a thiamine antagonist, likely interferes with PDC function by competing with ThDP for the enzyme's active site. The binding affinity of these antagonists can exceed that of the natural coenzyme, thereby impeding the catalytic process nih.gov.
Enzyme-Antagonist Complex Formation and Stability
The formation of stable complexes between this compound diphosphate (OxThDP) and target enzymes is central to its inhibitory action. Unlike reversible inhibitors that bind non-covalently and can dissociate, some thiamine antagonists can form more stable interactions. For example, pyrithiamine can lead to irreversible inactivation of thiamine oxidase through the release of an aldehyde form that reacts non-specifically with the enzyme nih.gov.
Compound List:
Impact on Cellular Metabolism and Biochemical Pathways
Disruption of Pentose (B10789219) Phosphate (B84403) Pathway (PPP)
Hydroxythiamine is a potent inhibitor of the pentose phosphate pathway (PPP), a crucial metabolic route for generating reducing equivalents and precursor molecules for biosynthesis. medchemexpress.comoup.comkarger.com The primary target of this compound within the PPP is the enzyme transketolase. medchemexpress.comtargetmol.com
Consequence of Transketolase Inhibition on Ribose Synthesis
Transketolase is a key enzyme in the non-oxidative branch of the PPP, responsible for the reversible transfer of two-carbon units between sugar phosphates. wikipedia.org This process is vital for the synthesis of ribose-5-phosphate (B1218738), a fundamental building block for nucleotides (ATP, GTP, etc.) and nucleic acids (DNA and RNA). oup.comkarger.comtargetmol.com
By inhibiting transketolase, this compound effectively curtails the production of ribose-5-phosphate. wikipedia.orgmedchemexpress.comnih.gov This suppression of ribose synthesis has profound consequences, particularly for rapidly proliferating cells that have a high demand for nucleotides to support DNA replication and RNA synthesis. wikipedia.orgnih.gov Studies have shown that treatment with oxythiamine (B85929) leads to a significant decrease in the synthesis of RNA ribose from glucose. researchgate.netnih.gov This depletion of essential precursors can lead to cell cycle arrest, often in the G1 phase, and can ultimately induce apoptosis (programmed cell death). wikipedia.orgebi.ac.uk
| Cell Line | This compound (Oxythiamine) Concentration | Effect on Cell Proliferation | Reference |
| MIA PaCa-2 (Pancreatic Cancer) | 0.5 µM | 39% maximal inhibitory effect | nih.gov |
| Ehrlich's Ascitic Tumor Cells | 400 mg/kg (in vivo) | 90.4% decrease in final tumor mass | nih.gov |
Alterations in NADPH Production
The PPP is a major source of cellular nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). karger.com NADPH serves as a primary reducing agent in a variety of anabolic processes, including fatty acid synthesis and the regeneration of antioxidants like glutathione. wikipedia.orgnih.gov
Impairment of Central Carbon Metabolism
The effects of this compound extend beyond the pentose phosphate pathway, impacting central carbon metabolism, which encompasses glycolysis and the Krebs cycle (also known as the citric acid cycle). These pathways are fundamental for energy production in the form of ATP.
Effects on Glycolysis and Krebs Cycle Intermediates
Research indicates that this compound can inhibit key enzymes in glycolysis, such as phosphofructokinase and phosphohexoisomerase. nih.gov This inhibition can lead to an accumulation of upstream metabolites, like erythrose-4-phosphate, which is produced in the PPP. nih.gov
Furthermore, the Krebs cycle, a central hub of cellular respiration, is also affected. oup.com Thiamine (B1217682) pyrophosphate is a vital cofactor for two key enzyme complexes in this cycle: the pyruvate (B1213749) dehydrogenase complex (PDC), which links glycolysis to the Krebs cycle, and the α-ketoglutarate dehydrogenase complex. researchgate.net By competing with TPP, this compound can impair the function of these complexes, leading to a bottleneck in the flow of metabolites through the Krebs cycle and a reduction in the generation of reducing equivalents (NADH and FADH2) necessary for oxidative phosphorylation. wikipedia.orgresearchgate.net
Influence on Nucleic Acid Metabolism
The impact of this compound on the pentose phosphate pathway has a direct and significant influence on nucleic acid metabolism. karger.comebi.ac.uk As previously mentioned, the inhibition of transketolase leads to a reduced supply of ribose-5-phosphate, a critical precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides. nih.gov
Modulation of RNA Synthesis and Levels
This compound, a thiamine antagonist, has been shown to exert significant influence over the synthesis and levels of ribonucleic acid (RNA) in various biological systems. Research indicates that the compound interferes with fundamental processes of nucleic acid metabolism, primarily by disrupting the availability of essential precursors.
Studies involving the administration of this compound to rats have demonstrated a marked inhibition of RNA synthesis. In one study, injections of this compound resulted in a significant decrease in the incorporation of ¹⁴C-orotic acid, a labeled precursor for RNA, into the liver tissue. ontosight.aiwikipedia.org This inhibition of precursor uptake points to a direct disruption of the RNA synthesis pathway. Further analysis revealed that a single injection of this compound could specifically inhibit the synthesis of both 28S and 18S ribosomal RNA (rRNA) in the liver of rats and mice within 24 hours. ontosight.ai
Table 1: Effects of this compound on RNA Synthesis in Animal Models
| Parameter | Organism/Tissue | Observation | Reference(s) |
|---|---|---|---|
| Precursor Incorporation | Rat Liver | Inhibition of ¹⁴C-orotic acid incorporation into RNA. | ontosight.ai, wikipedia.org |
| RNA Levels | Rat Liver | Decrease in total RNA levels observed. | ontosight.ai, wikipedia.org |
| rRNA Synthesis | Rat and Mouse Liver | Inhibition of 28S and 18S rRNA synthesis. | ontosight.ai |
| Pyrimidine Synthesis | Rat Liver | Decrease in the pool of orotic acid, a pyrimidine precursor. | researchgate.net |
Regulation of Phosphoribosylpyrophosphate Levels
The regulatory effects of this compound extend to phosphoribosylpyrophosphate (PRPP), a molecule of central importance to nucleotide and nucleic acid metabolism. PRPP is a key substrate for the synthesis of both purine and pyrimidine nucleotides.
Research has shown that the administration of this compound to rats leads to a discernible decrease in the levels of PRPP in liver tissue. ontosight.aiwikipedia.org This effect is considered a downstream consequence of the compound's primary action as a transketolase inhibitor. Transketolase is a pivotal enzyme in the pentose phosphate pathway, which is responsible for producing ribose-5-phosphate. wikigenes.orgdiabetesjournals.org Ribose-5-phosphate is the direct precursor for the synthesis of PRPP, a reaction catalyzed by PRPP synthetase. nih.gov
Effects on Lipid Metabolism in Specific Organisms
This compound has been found to affect lipid metabolism, with research highlighting both direct and indirect mechanisms of action in various organisms. The effects can be species-specific, as demonstrated in studies on different types of yeast. ebi.ac.ukresearchgate.net
Direct modulation of fatty acid profiles by oxythiamine (a term used interchangeably with this compound) has been observed in Saccharomyces cerevisiae, Candida albicans, and Malassezia pachydermatis. ebi.ac.uk In M. pachydermatis, treatment with oxythiamine resulted in a 50% reduction in the total content of fatty acids. ebi.ac.uk The compound also differentially altered the fatty acid composition in these yeasts. In S. cerevisiae, it caused an increase in polyunsaturated fatty acids (PUFAs) and a decrease in monounsaturated fatty acids (MUFAs). ebi.ac.uk Conversely, in C. albicans, oxythiamine treatment led to a decrease in PUFAs alongside an increase in both MUFAs and saturated fatty acids (SFAs). ebi.ac.uk Additionally, brain lipid composition was a subject of study in thiamine-deficient rats treated with oxythiamine, though specific outcomes were not detailed in the available abstracts. wikigenes.org
Indirectly, this compound's impact on lipid metabolism stems from its inhibition of the pentose phosphate pathway. wikipedia.org Fatty acid synthesis is an anabolic process that requires the reducing agent NADPH. nih.govwikipedia.org The pentose phosphate pathway is a major source of cellular NADPH. By inhibiting transketolase, this compound can indirectly hamper fatty acid synthesis by diminishing the production of NADPH. wikipedia.orgnih.gov
Table 2: Differential Effects of Oxythiamine on Yeast Lipid Composition
| Organism | Effect on Total Fatty Acids | Effect on Fatty Acid Profile | Reference(s) |
|---|---|---|---|
| Malassezia pachydermatis | 50% reduction | Not specified | ebi.ac.uk |
| Saccharomyces cerevisiae | Not specified | Increased PUFA, Decreased MUFA | ebi.ac.uk |
| Candida albicans | Not specified | Decreased PUFA, Increased MUFA and SFA | ebi.ac.uk |
Molecular and Cellular Biological Studies
Modulation of Cellular Proliferation Dynamics in Research Models
Hydroxythiamine has demonstrated a notable capacity to inhibit cellular proliferation across different research models. Studies involving the human pancreatic carcinoma cell line MIA PaCa-2 have shown that oxythiamine (B85929) inhibits cell viability with a half-maximal inhibitory concentration (IC50) of 14.95 μM medchemexpress.commedchemexpress.com. Similarly, in the A549 cell line, oxythiamine has been observed to inhibit proliferation when applied at concentrations ranging from 0.1 to 100 μM over a period of 6 to 48 hours medchemexpress.commedchemexpress.com. Furthermore, in vivo studies have indicated that oxythiamine administration can inhibit tumor growth in animal models, such as Ehrlich's ascites tumor hosting mice medchemexpress.commedchemexpress.com.
Induction of Apoptotic Pathways in Cultured Cells
Beyond inhibiting proliferation, this compound has also been shown to induce programmed cell death (apoptosis) in cultured cells. Research indicates that oxythiamine can induce apoptosis in A549 cells when applied at concentrations between 0.1 and 100 μM for 24 hours medchemexpress.commedchemexpress.com. Further investigations suggest that oxythiamine triggers apoptosis through a p53-dependent intrinsic pathway in neuronally differentiated SH-SY5Y cells nih.gov. The compound's ability to induce apoptosis contributes to its potential as an anticancer agent targetmol.com.
Alteration of Protein Expression Profiles and Phosphorylation Status
This compound significantly impacts cellular protein expression and phosphorylation, influencing key cellular functions.
Differential Protein Expression Analysis (e.g., Alpha-enolase, 14-3-3 protein beta/alpha)
Treatment with this compound leads to discernible changes in the expression levels of specific proteins. Notably, studies have reported an increase in the level of alpha-enolase following oxythiamine treatment medchemexpress.comglpbio.comchemsrc.com. Concurrently, the expression of 14-3-3 protein beta/alpha is suppressed by oxythiamine in a dose-dependent manner in cell lines such as MIA PaCa-2 medchemexpress.comglpbio.comchemsrc.commedchemexpress.com.
Impact on Cellular Phosphor Proteins
This compound has been observed to significantly suppress the expression of cellular phosphor proteins glpbio.comchemsrc.com. Phosphorylation is a critical post-translational modification that regulates protein function, and the broad suppression of phosphor proteins by this compound suggests a widespread impact on cellular signaling and metabolic regulation pathways wikipedia.org.
Effects on Cellular Migration and Invasion in In Vitro Models
The capacity of this compound to modulate cellular motility, specifically migration and invasion, has been investigated in vitro. In Lewis lung carcinoma (LLC) cells, oxythiamine has been shown to inhibit both invasion and migration, with an IC50 value of 8.75 μM for these processes medchemexpress.commedchemexpress.commedchemexpress.com. These findings suggest that this compound may play a role in modulating the metastatic potential of cancer cells.
Interactions with Thiamine (B1217682) Transport Systems
As a thiamine analogue, this compound interacts with cellular systems responsible for thiamine uptake. Research indicates that oxythiamine, along with other thiamine analogues, can inhibit the thiamine transporter ThTR-2 (SLC19A3) diva-portal.org. Furthermore, oxythiamine has been reported to reduce thiamine transport into the brain nih.gov. These interactions highlight the compound's ability to interfere with thiamine homeostasis at the transport level.
Data Tables
| Cell Line/Model | Effect Measured | IC50 Value | Reference(s) |
| MIA PaCa-2 | Cell Viability Inhibition | 14.95 μM | medchemexpress.commedchemexpress.com |
| LLC Cells | Migration/Invasion Inhibition | 8.75 μM | medchemexpress.commedchemexpress.commedchemexpress.com |
| Protein | Effect of this compound | Cell Model | Reference(s) |
| Alpha-enolase | Increased expression | Various | medchemexpress.comglpbio.comchemsrc.com |
| 14-3-3 protein beta/alpha | Suppressed expression | MIA PaCa-2 | medchemexpress.comglpbio.comchemsrc.commedchemexpress.com |
| Cellular phosphor proteins | Suppressed expression | Various | glpbio.comchemsrc.com |
Compound List
this compound (Oxythiamine)
Thiamine (Vitamin B1)
Alpha-enolase
14-3-3 protein beta/alpha
Lewis lung carcinoma (LLC) cells
A549 cells
MIA PaCa-2 cells
Thiamine transporter ThTR-2 (SLC19A3)
Analytical Methodologies for Hydroxythiamine Research
Chromatographic Techniques for Separation and Detection
Chromatographic methods are fundamental for separating complex mixtures and quantifying specific analytes like hydroxythiamine and its derivatives. High-Performance Liquid Chromatography (HPLC) stands out as a primary technique in this regard.
HPLC is a versatile analytical technique widely utilized for the separation, identification, and quantification of compounds in various biological matrices, including plasma, blood, and urine cornell.educore.ac.uk. Its principle relies on the differential partitioning of analytes between a stationary phase within a column and a mobile phase that flows through it openaccessjournals.comhumanjournals.comrroij.com. For thiamine (B1217682) and its derivatives, HPLC often employs reverse-phase chromatography, sometimes using specialized stationary phases like poly(divinyl)benzene (PDVB) to withstand specific mobile phase conditions cornell.edu.
While thiamine itself is often converted to thiochrome (B1210408) for sensitive fluorescent detection cornell.edu, HPLC methods are directly applicable to this compound and its phosphorylated forms. For instance, HPLC has been employed for the purification of oxythiamine (B85929) pyrophosphate (OTPP), a phosphorylated derivative of this compound core.ac.uk. The technique's ability to resolve structurally similar compounds makes it invaluable for analyzing biological samples where this compound might be present alongside endogenous thiamine and its metabolites cornell.edu.
A critical aspect of this compound research involves distinguishing it from its phosphorylated metabolites, such as oxythiamine pyrophosphate (OTPP). HPLC has proven effective in separating these related compounds. Studies have demonstrated that HPLC can successfully resolve mixtures containing mono-, di-, and triphosphorylated derivatives of oxythiamine nih.gov. This capability is crucial for understanding the metabolic activation and fate of this compound within cellular systems, as phosphorylation often dictates its biological activity and interaction with enzymes.
Spectroscopic Analysis in Elucidating Tautomerism and Interactions
Spectroscopic techniques play a vital role in characterizing the structural nuances of this compound, particularly its tautomeric forms and how these forms interact with biological targets.
Research utilizing a combination of two-dimensional infrared (2D IR) spectroscopy, variable temperature Fourier-transform infrared (FTIR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the tautomerism of oxythiamine (OxyT) and its pyrophosphate form (OxyTPP) ebi.ac.ukmit.edunih.govresearchgate.net. These advanced spectroscopic methods allow for the direct identification and quantification of different tautomeric species present in solution.
Studies have identified three possible tautomeric forms for unbound oxythiamine: 4'-keto-N1'H-OxyT, 4'-keto-N3'H-OxyT, and 4'-enol-OxyT ebi.ac.ukmit.eduresearchgate.net. Spectroscopic data indicate that the 4'-keto-N1'H-OxyT form is the most predominant tautomer in the unbound state mit.eduresearchgate.net. Upon binding to biological targets, such as the thiamine pyrophosphate (TPP) riboswitch, binding isotope effect (BIE) data suggest that OxyTPP exists primarily as a 4'-keto tautomer, likely protonated at the N1'-position ebi.ac.ukmit.edunih.gov. These findings highlight the importance of tautomerism in molecular recognition and interaction, providing insights into how this compound might exert its biological effects.
Enzymatic Assays for Activity and Inhibition Kinetics
Enzymatic assays are indispensable for quantifying enzyme activity and characterizing the kinetics of inhibition or activation by compounds like this compound. These assays typically involve monitoring the consumption of a substrate or the production of a product over time nih.govtipbiosystems.comexplorationpub.comnih.gov.
This compound is known to interact with thiamine pyrophosphokinase, an enzyme responsible for phosphorylating thiamine to its active diphosphate (B83284) form. Oxythiamine can act as a substrate for this enzyme, leading to the formation of diphospho-oxythiamine, thereby potentially inhibiting the synthesis of thiamine diphosphate (TPP) nih.gov. Kinetic analysis has determined the inhibition constant (Ki) for oxythiamine with thiamine pyrophosphokinase to be approximately 4.2 mM nih.gov.
Furthermore, this compound acts as a reversible inhibitor of transketolase, a key enzyme in the pentose (B10789219) phosphate (B84403) pathway that utilizes TPP as a cofactor core.ac.uk. The inhibition can be assayed by measuring transketolase activity immediately after dilution of the enzyme-hemolysate mixture, or by pre-incubating the enzyme with excess TPP to displace the inhibitor core.ac.uk. Continuous enzyme activity assays, which monitor the reaction progress in real-time, are particularly useful for characterizing inhibition kinetics and classifying inhibitor modes of action nih.govtipbiosystems.comexplorationpub.comnih.gov. Kinetic analysis has also been applied to study the binding of this compound diphosphate to apotransketolase, revealing specific binding sites and inhibition constants researchgate.net.
Table 1: Enzyme Inhibition Constants for this compound and Derivatives
| Enzyme | Compound | Ki Value | Source |
| Thiamine pyrophosphokinase | Oxythiamine | 4.2 mM | nih.gov |
| Apotransketolase | This compound diphosphate | (7-22) x 10⁻⁹ M and (13.0-19.7) x 10⁻⁸ M | researchgate.net |
Isotope Labeling Techniques in Metabolic Tracing Studies
Isotope labeling, using either stable isotopes (e.g., ¹³C, ¹⁵N, ²H) or radioisotopes (e.g., ¹⁴C, ³H), is a powerful strategy for tracing metabolic pathways and understanding the dynamics of biochemical processes mdpi.comgeneralmetabolics.comnih.govnih.govresearchgate.net. By incorporating labeled atoms into this compound or related precursors, researchers can track the molecule's fate within biological systems.
For instance, studies have investigated the effect of this compound administration on the incorporation of radioactive ¹⁴C-orotic acid into RNA in rat liver tissue, providing insights into its impact on nucleic acid metabolism ebi.ac.uk. Similarly, radioisotope methods using ¹⁴C-thiamine have been employed to study the turnover rate of TPP within holotransketolase researchgate.net.
Stable isotope tracing allows for the quantitative tracking of metabolic flux, revealing pathway activities and identifying dysregulated metabolic networks in disease states mdpi.comnih.govnih.govresearchgate.net. While specific studies tracing this compound using stable isotopes are not detailed in the provided snippets, the general methodology involves introducing labeled molecules and analyzing their distribution and transformation through mass spectrometry or NMR mdpi.comnih.gov. This approach offers a detailed view of metabolic reprogramming and can be applied to understand how this compound influences cellular metabolism.
Table 2: Tautomer Distribution of Oxythiamine (Unbound)
| Tautomer Form | Relative Distribution | Source |
| 4'-keto-N1'H-OxyT | Predominant | mit.eduresearchgate.net |
| 4'-keto-N3'H-OxyT | Secondary | researchgate.net |
| 4'-enol-OxyT | Minor | ebi.ac.ukmit.edu |
Compound List:
this compound
Thiamine (Vitamin B1)
Oxythiamine
Oxythiamine pyrophosphate (OTPP)
Thiamine pyrophosphate (TPP)
Thiamine diphosphate (TDP)
Thiamine pyrophosphokinase
Transketolase
Apotransketolase
Orotic acid
Riboflavin
Adenosine triphosphate (ATP)
Pyrophosphate (PPi)
Glyceraldehyde 3-phosphate
1-deoxy-D-xylulose 5-phosphate (DXP)
5-aminoimidazole ribotide (AIR)
Hydroxymethyl pyrimidine (B1678525) phosphate (HMP-P)
Thiazole
Pyrimidine
Thiochrome
Comparative Biochemical Analysis with Other Thiamine Analogs
Structural and Mechanistic Similarities with Pyrithiamine (B133093)
Structural Similarities: Hydroxythiamine and Pyrithiamine share significant structural similarities with thiamine (B1217682), a characteristic that underpins their antagonistic activity. This compound is a derivative where a hydroxyl group replaces a methyl group on the pyrimidine (B1678525) ring of thiamine portlandpress.comresearchgate.net. Pyrithiamine, conversely, features a pyridine (B92270) ring in place of thiamine's pyrimidine ring portlandpress.comresearchgate.netontosight.ainih.govacs.org. Despite these modifications, both analogs retain the crucial thiazolium ring and the hydroxyethyl (B10761427) side chain, which are vital for binding to thiamine-dependent enzymes portlandpress.comresearchgate.net.
Mechanistic Similarities: Both this compound and Pyrithiamine act as thiamine antagonists and antimetabolites by competing with thiamine for binding sites within the cellular machinery. Specifically, they compete with thiamine for the active site of thiamine pyrophosphokinase (TPK), the enzyme responsible for phosphorylating thiamine to its active coenzyme form, TPP portlandpress.comontosight.ainih.govacs.orgresearchgate.netresearchgate.nettaylorandfrancis.com. Once phosphorylated by TPK to their respective pyrophosphate derivatives (oxythiamine pyrophosphate and pyrithiamine pyrophosphate), these compounds potently inhibit TPP-dependent enzymes researchgate.netresearchgate.netnih.govresearchgate.net. This shared mechanism of action allows researchers to use both this compound and Pyrithiamine experimentally to induce thiamine deficiency symptoms, providing insights into the physiological consequences of thiamine deprivation portlandpress.comontosight.ainih.govnih.gov.
Contrasting Mechanisms with 3-Deazathiamine
Structural Differences: A key structural distinction of 3-Deazathiamine lies in the replacement of the nitrogen atom at the N3 position of the thiazolium ring with a carbon atom, transforming the charged thiazolium ring into a neutral thiophene (B33073) ring tandfonline.comnih.gov. This modification fundamentally alters the electronic properties and reactivity of the molecule compared to this compound, which retains the charged thiazolium ring but has a hydroxyl group modification portlandpress.comnih.gov.
Mechanistic Contrasts: While all three compounds are thiamine antimetabolites, 3-Deazathiamine, particularly in its pyrophosphate form (DATPP), exhibits a distinct inhibitory profile. DATPP is a significantly more potent competitive inhibitor of the pyruvate (B1213749) dehydrogenase complex (PDHC) than oxythiamine (B85929) pyrophosphate (OTPP). Kinetic studies indicate DATPP has a Ki of 0.0026 μM, whereas OTPP has a Ki of 0.025 μM, making DATPP approximately ten times more potent against PDHC tandfonline.comnih.govrsc.org. Furthermore, in vitro studies using HeLa cells revealed that DATPP did not significantly affect cell growth or viability, contrasting with the notable cytostatic effects observed with OTPP and oxythiamine tandfonline.comnih.gov. This difference is attributed to potential variations in physicochemical properties, cellular transport mechanisms for DAT, or the inability of the modified ring in 3-Deazathiamine to form the reactive ylide intermediate as effectively as thiamine or its other analogs tandfonline.comnih.gov.
Differential Effects on Thiamine-Dependent Enzymes
The various thiamine analogs exhibit differential potency and effects on the key TPP-dependent enzymes, which include transketolase (TK), pyruvate dehydrogenase complex (PDHC), and α-ketoglutarate dehydrogenase complex (α-KGDHC).
Transketolase (TK): this compound is recognized as a potent inhibitor of transketolase, an enzyme critical for the pentose (B10789219) phosphate (B84403) pathway ontosight.ai. Pyrithiamine also demonstrates inhibitory activity against TK nih.govnih.gov. Studies suggest that 3-Deazathiamine diphosphate (B83284) also inhibits TK portlandpress.com.
Pyruvate Dehydrogenase Complex (PDHC) and α-Ketoglutarate Dehydrogenase Complex (α-KGDHC): Upon phosphorylation to their pyrophosphate forms, all three analogs inhibit PDHC and α-KGDHC. This compound pyrophosphate (OTPP) inhibits PDHC with a Ki of 0.025 μM tandfonline.comnih.govrsc.org. Pyrithiamine pyrophosphate (PTPP) also exhibits inhibitory effects on these enzymes nih.gov. However, 3-Deazathiamine pyrophosphate (DATPP) stands out as a particularly potent inhibitor of PDHC, with a Ki of 0.0026 μM, and of α-ketoglutarate dehydrogenase from E. coli, binding approximately 500-fold tighter than TPP nih.govtandfonline.comnih.govrsc.org.
General Enzyme Inhibition: The primary mechanism for all these analogs involves their incorporation into the active sites of TPP-dependent enzymes, leading to their inactivation and disruption of metabolic pathways portlandpress.comontosight.ainih.govresearchgate.net.
Relative Affinity and Potency in Enzyme Inhibition
The potency of these thiamine analogs as enzyme inhibitors varies, largely due to their structural differences and resulting affinities for their target enzymes and TPK.
Thiamine Pyrophosphokinase (TPK) Inhibition: Pyrithiamine demonstrates high potency as a TPK inhibitor, with a reported Ki of 2–3 μM, significantly outcompeting oxythiamine, which has a Ki of 4.2 mM researchgate.net.
PDHC Inhibition Potency: The pyrophosphate forms of these analogs show marked differences in their affinity for PDHC. DATPP exhibits a Ki of 0.0026 μM, making it a substantially stronger inhibitor than OTPP (Ki = 0.025 μM) and TPP (Km = 0.06 μM) tandfonline.comnih.govrsc.org. This enhanced binding affinity of DATPP is thought to be related to its structural modification, which may prevent ylide formation and facilitate stronger hydrophobic interactions within the enzyme's active site tandfonline.comnih.gov.
α-KGDHC Inhibition Potency: 3-Deazathiamine diphosphate (DATPP) also shows high affinity for the E1 subunit of α-ketoglutarate dehydrogenase from E. coli, binding more than 70-fold faster than TPP and with a Ki of approximately 5 nM nih.gov.
Transketolase (TK) Inhibition: Oxythiamine pyrophosphate (OTPP) inhibits yeast transketolase with a Ki of 0.03 μM, which is notably lower than the Km for TPP (1.1 μM) portlandpress.com.
These comparative data highlight how subtle structural modifications in thiamine analogs can lead to significant differences in their affinity and potency as inhibitors of TPP-dependent enzymes.
Table 1: Comparison of Thiamine Pyrophosphokinase (TPK) Inhibition
| Compound | Inhibition Constant (Ki) | Reference |
| Pyrithiamine | 2–3 μM | researchgate.net |
| Oxythiamine | 4.2 mM | researchgate.net |
Table 2: Comparison of Pyruvate Dehydrogenase Complex (PDHC) Inhibition
| Compound | Ki / Km Value | Enzyme Affinity/Potency | Reference |
| Thiamine Pyrophosphate (TPP) | 0.06 μM (Km) | Baseline | tandfonline.comnih.govrsc.org |
| Oxythiamine Pyrophosphate (OTPP) | 0.025 μM (Ki) | Strong Inhibitor | tandfonline.comnih.govrsc.org |
| 3-Deazathiamine Pyrophosphate (DATPP) | 0.0026 μM (Ki) | Very Strong Inhibitor | tandfonline.comnih.govrsc.org |
Table 3: Comparison of α-Ketoglutarate Dehydrogenase (α-KGDHC) Inhibition
| Compound | Ki Value | Enzyme Affinity/Potency | Reference |
| Thiamine Pyrophosphate (TPP) | (Not specified) | Baseline | nih.gov |
| 3-Deazathiamine Pyrophosphate (DATPP) | ~5 nM | Potent Inhibitor | nih.gov |
Compound Name Table:
| Common Name | Synonyms / Other Names |
| This compound | Oxythiamine, Hydroxythiamin |
| Pyrithiamine | Neopyrithiamine |
| 3-Deazathiamine | 3-Deaza-Thiamine, DAT |
Applications in Biological Research Models
Studies in Microbial Systems
Research into microbial systems has explored the impact of thiamine (B1217682) analogs on the metabolism and growth of various organisms, including parasites and fungi.
Thiamine pyrophosphate (TPP) is a crucial enzyme cofactor for several metabolic pathways in the malaria parasite, Plasmodium falciparum. Thiamine analogs, such as oxythiamine (B85929), have been investigated for their antiplasmodial activity by interfering with these pathways. Oxythiamine is metabolized by Plasmodium falciparum's thiamine pyrophosphokinase (TPK) into oxythiamine pyrophosphate, which then inhibits TPP-dependent enzymes, leading to parasite death both in vitro and in vivo nih.govnih.govresearchgate.net. Studies indicate that P. falciparum strains engineered to overexpress TPK show significantly increased sensitivity to oxythiamine, supporting its role as a substrate for TPK and conversion into an antimetabolite nih.gov. Furthermore, resistance to oxythiamine is observed in parasites overexpressing TPP-dependent enzymes like oxoglutarate dehydrogenase and pyruvate (B1213749) dehydrogenase, as the antimetabolite inactivates these essential enzymes nih.govresearchgate.net.
Other thiamine analogs have also been identified with potent antiplasmodial effects. For example, N3-pyridyl thiamine (N3PT) has demonstrated significant inhibition of transketolase and suppressed P. falciparum proliferation at concentrations considerably lower than oxythiamine nih.gov. The antiplasmodial activity of N3PT is diminished by higher extracellular thiamine concentrations, suggesting a competitive interaction with thiamine or TPP nih.gov. Research also shows that N3PT reduces the accumulation of [³H]thiamine within isolated parasites, consistent with interference in thiamine transport and metabolism nih.gov. Additionally, studies have explored the synergistic or antagonistic interactions of compounds with antimalarial drugs like artemisinin, revealing how certain inhibitors, such as methoxyamino chalcone (B49325) (C3), can affect redox systems and influence drug efficacy in P. falciparum peerj.com.
Data Table 1: Thiamine Analogs and Antimalarial Activity in Plasmodium falciparum
| Compound | Mechanism of Action | Effect on P. falciparum | Citation |
| Oxythiamine | Metabolized to oxythiamine pyrophosphate (OxPP), inhibits TPP-dependent enzymes | Inhibits proliferation in vitro; reduces parasite growth in vivo | nih.govnih.govresearchgate.net |
| N3-pyridyl thiamine (N3PT) | Potent transketolase inhibitor; competes with thiamine/TPP | Suppresses proliferation (10x lower IC50 than oxythiamine); reduces [³H]thiamine accumulation | nih.gov |
Investigations into fungal metabolism have examined enzymes such as pyruvate decarboxylase (PDC) and malate (B86768) dehydrogenase (MDH) in species like Candida albicans, Malassezia pachydermatis, and Saccharomyces cerevisiae. These studies aim to identify metabolic differences that contribute to virulence and potential targets for antifungal agents nih.gov. For instance, Malassezia pachydermatis exhibited no detectable PDC activity and higher MDH activity under aerobic conditions compared to Candida albicans and Saccharomyces cerevisiae nih.gov. Candida albicans demonstrates notable metabolic flexibility, enabling it to switch between fermentative and oxidative pathways, which is crucial for its ability to cause diverse infections nih.gov. Thiamine antimetabolites are considered potential antifungal agents that could modulate both oxidative and fermentative metabolic processes in these fungi nih.gov.
Data Table 2: Enzyme Activity and Metabolic Characteristics in Fungi
| Organism | Enzyme | Aerobic Condition Activity | Anaerobic Condition Growth | Metabolic Flexibility | Potential Antifungal Target | Citation |
| Malassezia pachydermatis | PDC | Not detected | No growth | Limited | Thiamine antimetabolites | nih.gov |
| MDH | Highest activity | Not specified | Not specified | |||
| Candida albicans | PDC | Lower than S. cerevisiae | Growth observed | High | Thiamine antimetabolites | nih.gov |
| MDH | Decreased | Decreased | ||||
| Saccharomyces cerevisiae | PDC | Higher than C. albicans | Growth observed | Moderate | Thiamine antimetabolites | nih.gov |
| MDH | Decreased | Decreased |
In Vivo Studies in Animal Models for Metabolic Pathway Research
Animal models, including rats and mice, are fundamental for studying metabolic pathways and evaluating the in vivo efficacy of therapeutic compounds mdpi.commdpi.comfrontiersin.orgnih.gov. Research involving thiamine analogs in animal models has primarily focused on their antiplasmodial effects. For instance, studies using P. berghei-infected mice treated with N3-pyridyl thiamine (N3PT), a thiamine analog, demonstrated a reduction in parasitemia and a delay in the onset of malaria symptoms, indicating its potential as an antimalarial agent nih.gov. These effects are consistent with N3PT's mechanism of interfering with thiamine metabolism and TPP-dependent enzymes within the parasite nih.gov. While these studies highlight the use of thiamine analogs in malaria models, specific research detailing the application of Hydroxythiamine itself in animal models for broader metabolic pathway research, beyond antimalarial contexts, was not explicitly detailed in the provided search results. General studies confirm the utility of mice and rats for metabolic and physiological investigations, including their gastrointestinal tract characteristics relevant to drug delivery and testing nih.gov, and their widespread use in cancer research models mdpi.com.
Data Table 3: Thiamine Analogs in In Vivo Malaria Models
| Animal Model | Compound Administered | Disease Model | Observed Effect | Citation |
| Mice (P. berghei-infected) | N3-pyridyl thiamine (N3PT) | Malaria | Reduced parasitemia, prolonged time to symptoms, appeared non-toxic to mice | nih.gov |
Future Research Directions and Theoretical Implications
Further Elucidation of Molecular Interaction Dynamicschemsrc.comnih.gov
A critical area for future research involves a more profound understanding of how Oxythiamine (B85929) interacts at the molecular level. Oxythiamine acts as a competitive antagonist to thiamine (B1217682), particularly by targeting enzymes that utilize thiamine diphosphate (B83284) (TPP) as a cofactor ontosight.ai. Specifically, it competes with thiamine for binding sites on enzymes such as thiamine pyrophosphokinase, the enzyme responsible for phosphorylating thiamine to its active TPP form ontosight.ai. Furthermore, Oxythiamine is known to inhibit transketolase (TK), a key enzyme in the pentose (B10789219) phosphate (B84403) pathway nih.govmedchemexpress.comtargetmol.comselleckchem.com. Research indicates that Oxythiamine can be phosphorylated by thiamine pyrophosphokinase to form oxythiamine pyrophosphate, which structurally mimics TPP nih.gov. This phosphorylated form can then bind to the active sites of TPP-dependent enzymes, leading to their inactivation and disruption of metabolic pathways nih.gov. Future studies could focus on detailed kinetic analyses and structural biology approaches to map these interactions with greater precision, including the specific conformational changes induced in target enzymes upon Oxythiamine binding.
Exploration of Hydroxythiamine's Impact on Signal Transduction Pathwaysnih.govgoogle.com
Beyond direct enzyme inhibition, Oxythiamine's influence on cellular signaling pathways warrants extensive investigation. Studies have shown that Oxythiamine can modulate the expression of specific proteins, such as suppressing the expression of 14-3-3 protein beta/alpha in pancreatic cancer cells chemsrc.commedchemexpress.com. Its ability to induce apoptosis and cell cycle arrest, particularly in cancer cells medchemexpress.comtargetmol.comselleckchem.commedchemexpress.commedchemexpress.com, suggests a significant impact on pathways regulating cell survival, proliferation, and programmed cell death. Research has also begun to explore its effects on nucleotide and nucleic acid metabolism, indicating a broader regulatory role ebi.ac.uk. Future research should aim to systematically map the downstream signaling cascades affected by Oxythiamine, identifying key mediators and elucidating how its metabolic interference translates into altered cellular responses and gene expression patterns.
Development of Advanced Analytical Techniques for Biological Matricesglpbio.com
To fully comprehend Oxythiamine's biological roles and therapeutic potential, the development of sensitive, specific, and robust analytical techniques for its detection and quantification in complex biological matrices is essential. While studies have employed Oxythiamine in various cell lines and animal models, the precise measurement of its concentrations and metabolic fate within tissues and biofluids remains a challenge. Future research could focus on developing advanced chromatographic methods (e.g., LC-MS/MS) or spectroscopic techniques tailored for Oxythiamine and its metabolites. Such advancements would enable more accurate pharmacokinetic and pharmacodynamic studies, facilitate the identification of biomarkers associated with its activity, and support the development of targeted therapeutic strategies.
Theoretical Modeling and Computational Studies of this compound-Enzyme Complexesresearchgate.netmedchemexpress.com
Theoretical and computational approaches offer powerful tools for dissecting the molecular interactions of Oxythiamine. Research has suggested that synthetic thiamine analogues, including Oxythiamine, may exhibit higher affinity for thiamine diphosphate-dependent enzymes compared to the native coenzyme nih.gov. This observation highlights the potential for computational studies, such as molecular docking, molecular dynamics simulations, and quantum mechanical calculations, to predict binding modes, affinities, and the energetic landscape of Oxythiamine-enzyme complexes. Such modeling can provide atomic-level insights into the mechanisms of inhibition and guide the rational design of novel, more potent, or more selective thiamine antagonists for research or therapeutic purposes.
Understanding Biological Responses to Thiamine Antagonism Beyond Direct Enzyme Inhibition
Oxythiamine's antagonism extends to broader biological responses that go beyond the direct inhibition of specific enzymes. Its interference with the pentose phosphate pathway, for instance, disrupts the non-oxidative synthesis of ribose nih.govmedchemexpress.comselleckchem.commedchemexpress.comebi.ac.uk, a critical precursor for nucleotide and nucleic acid synthesis. This disruption can lead to a cascade of metabolic consequences, including altered cellular energy production and impaired biosynthesis. Furthermore, Oxythiamine is known to induce thiamine deficiency-like symptoms ontosight.ai and can affect protein biosynthesis in various tissues ebi.ac.uk. Future research should aim to integrate these diverse metabolic impacts, understanding how the inhibition of multiple pathways and the induction of deficiency-like states collectively influence cellular homeostasis, organismal physiology, and disease progression. Investigating these systemic effects will be crucial for fully characterizing Oxythiamine's biological profile.
Data Table: Observed Effects of Oxythiamine in Biological Systems
| Effect/Cell Line/Model | Concentration/Dose | Observed Result | Reference(s) |
| MIA PaCa-2 cell viability | 0-40 μM (2 days) | Inhibited cell viability with an IC50 of 14.95 μM | chemsrc.commedchemexpress.commedchemexpress.com |
| Lewis lung carcinoma (LLC) cells | 0–20 μM | Inhibited invasion and migration with an IC50 of 8.75 μM | medchemexpress.commedchemexpress.com |
| Ehrlich's ascites tumor (mice) | 400 mg/kg (3 days) | Caused >90% decrease in tumor mass | nih.gov |
| Ehrlich's ascites tumor (mice) | 300 mg/kg (4 days) | Inhibited tumor growth by 43% | medchemexpress.com |
| Ehrlich's ascites tumor (mice) | 500 mg/kg (4 days) | Inhibited tumor growth by 84% | medchemexpress.com |
| A549 cells | 0.1-100 μM (6-48 h) | Inhibited cell proliferation | medchemexpress.commedchemexpress.com |
| A549 cells | 0.1-100 μM (24 h) | Induced cell apoptosis | medchemexpress.commedchemexpress.com |
| MIA PaCa-2 cells | 0-500 μM (48 h) | Suppressed expression of 14-3-3 protein beta/alpha | chemsrc.commedchemexpress.com |
| Rat liver tissue | 400 mg/kg (72 hours) | Inhibited transketolase activity and 14C-orotic acid incorporation into RNA | ebi.ac.uk |
| Thymus and spleen (mice) | 400 mg/kg (single dose) | Reduced transketolase activity | ebi.ac.uk |
Compound Names Mentioned
this compound
Oxythiamine
Oxythiamin
Thiamine (Vitamin B1)
Thiamine pyrophosphokinase
Thiamine diphosphate (TPP)
Transketolase (TK)
Oxythiamine pyrophosphate
14-3-3 protein beta/alpha
MMPs (Matrix Metalloproteinases)
TIMPs (Tissue Inhibitors of Metalloproteinases)
Q & A
Q. What is the primary biochemical mechanism of hydroxythiamine (oxythiamine) in modulating cellular metabolism, and how can this be experimentally validated?
this compound acts as a competitive antagonist of thiamine (vitamin B1), inhibiting transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP). To validate this, researchers can:
- Measure TK activity via spectrophotometric assays using erythrocyte lysates or recombinant TK, comparing activity with/without this compound .
- Quantify intracellular ribose-5-phosphate levels (a PPP product) using HPLC or LC-MS to confirm pathway inhibition .
- Perform rescue experiments by supplementing with excess thiamine to reverse inhibition, confirming specificity .
Q. What standardized assays are recommended to assess this compound’s antiproliferative effects in cancer cell models?
- Cell viability assays : Use MTT or ATP-based luminescence assays in cell lines (e.g., HeLa, MCF-7) treated with this compound (1–100 µM) for 48–72 hours. Include controls for thiamine depletion .
- Apoptosis markers : Quantify caspase-3/7 activity via fluorogenic substrates or immunoblotting for cleaved PARP .
- Cell cycle analysis : Employ flow cytometry with propidium iodide staining to identify G1/S arrest, a hallmark of PPP disruption .
Q. How should researchers control for thiamine levels in in vitro studies involving this compound?
- Use thiamine-free culture media and validate baseline thiamine content via LC-MS.
- Pre-incubate cells in thiamine-deficient media for 24–48 hours before this compound treatment to amplify TK inhibition effects .
- Monitor intracellular thiamine diphosphate (ThDP) levels as a confounding variable .
Advanced Research Questions
Q. What experimental designs are optimal for distinguishing this compound’s direct enzyme inhibition from off-target metabolic effects?
- Genetic knockdown : Compare TK-knockdown cells (via siRNA/CRISPR) with wild-type cells treated with this compound. Similar phenotypes suggest on-target effects .
- Metabolomic profiling : Conduct untargeted metabolomics (GC-MS/LC-MS) to identify pathway-specific disruptions (e.g., PPP intermediates, NADPH/NADP+ ratios) .
- Kinetic assays : Determine inhibition constants (Ki) for TK using purified enzyme and varying thiamine/hydroxythiamine concentrations .
Q. How can contradictory data on this compound’s pro-apoptotic vs. anti-apoptotic effects in different cancer models be reconciled?
Contradictions may arise from:
- Cell-type-specific metabolic dependencies : Tumors reliant on PPP (e.g., glioblastoma) may undergo apoptosis, while others activate compensatory pathways (e.g., glutaminolysis) .
- Experimental variables : Control for thiamine serum levels in animal models, as dietary thiamine can modulate this compound efficacy .
- Methodological rigor : Standardize apoptosis assays (e.g., Annexin V vs. TUNEL) and validate with orthogonal methods .
Q. What strategies are effective for studying this compound’s in vivo pharmacokinetics and tissue specificity?
- Radiolabeled tracing : Administer [³H]-hydroxythiamine to rodents and quantify biodistribution via scintillation counting or autoradiography .
- Mass spectrometry imaging : Map this compound accumulation in tissues (e.g., liver vs. tumor) using MALDI-TOF .
- Pharmacodynamic endpoints : Correlate plasma concentrations with TK activity in peripheral blood mononuclear cells (PBMCs) .
Q. How does this compound compare to other thiamine antagonists (e.g., pyrithiamine) in experimental oncology?
- Potency : Compare IC50 values for TK inhibition across antagonists using recombinant enzyme assays .
- Therapeutic index : Evaluate toxicity in non-cancerous cell lines (e.g., HEK293) and murine models.
- Mechanistic divergence : Assess off-target effects via RNA-seq to identify antagonist-specific gene expression changes .
Data Analysis & Publication
Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?
- Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism/R).
- Report EC50/IC50 with 95% confidence intervals and assess goodness-of-fit (R² > 0.9) .
- Use ANOVA with post-hoc tests (e.g., Tukey) for multi-group comparisons .
Q. How should researchers address variability in this compound’s efficacy across preclinical models?
Q. What FAIR (Findable, Accessible, Interoperable, Reusable) practices are critical for sharing this compound research data?
- Deposit raw metabolomics data in repositories like MetaboLights with standardized metadata .
- Use persistent identifiers (e.g., InChIKey for compounds) and cite BioAssay databases (e.g., PubChem AID 1259381) .
- Adhere to MIAME (microarray) or ARRIVE (in vivo) guidelines for data reporting .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
